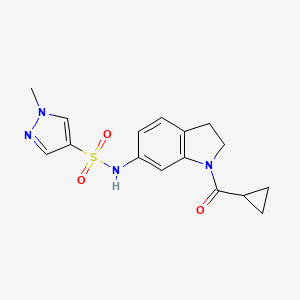
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives have been synthesized and evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant activity in vitro and in vivo. This research provides a foundation for the development of new therapeutic agents targeting inflammatory diseases and potentially other COX-2 mediated conditions (Penning et al., 1997).
Green Synthesis and Structural Insights
Efforts in green chemistry have led to the synthesis of novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], showcasing the environmental-friendly approaches in the development of biologically relevant compounds. Spectral and X-ray crystallographic studies of these compounds provide insights into their potential for biological applications, emphasizing the importance of sustainable methods in chemical synthesis (Sharma et al., 2016).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety has identified several compounds with promising antibacterial activity. This highlights the potential of this compound derivatives in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Hybrid Compounds and Pharmacological Diversity
The exploration of sulfonamide-based hybrid compounds, including those derived from this compound, has expanded the pharmacological landscape. These hybrids exhibit a broad spectrum of biological activities, such as antibacterial, antitumor, and anti-inflammatory effects, underscoring the versatility of sulfonamide derivatives in medicinal chemistry (Ghomashi et al., 2022).
Enantioselective Catalysis
The application of novel sulfonamides in enantioselective organocatalysis, particularly in cyclopropanation reactions, demonstrates the utility of these compounds in synthetic organic chemistry. This not only enhances the toolkit for the synthesis of chiral molecules but also opens up new avenues for the development of enantioselective therapeutic agents (Hartikka et al., 2007).
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-10-14(9-17-19)24(22,23)18-13-5-4-11-6-7-20(15(11)8-13)16(21)12-2-3-12/h4-5,8-10,12,18H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSVLYVKPQQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2583693.png)
![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)
![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2583696.png)
acetate](/img/structure/B2583697.png)
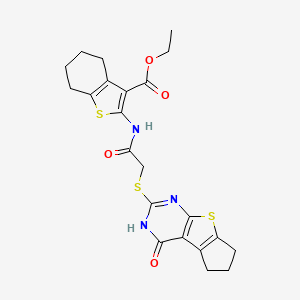
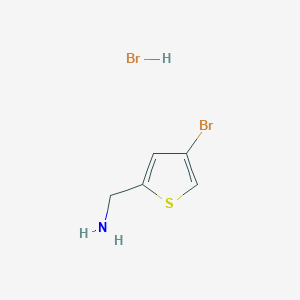

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2583701.png)
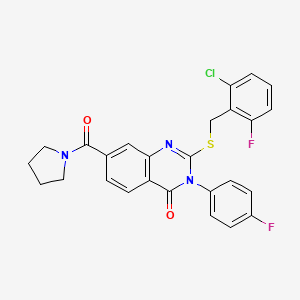

![2-{4-[14-fluoro-6-(propan-2-yl)-2-thiatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-yl]piperazin-1-yl}ethyl acetate](/img/structure/B2583704.png)
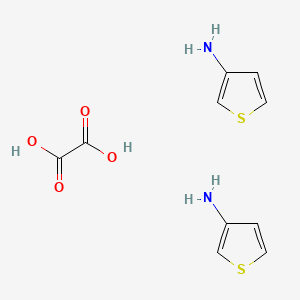
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
